molecular formula C21H24NNaO8S B104501 Rigosertib sodium CAS No. 1225497-78-8

Rigosertib sodium

カタログ番号 B104501
CAS番号: 1225497-78-8
分子量: 473.5 g/mol
InChIキー: VLQLUZFVFXYXQE-USRGLUTNSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rigosertib sodium, also known as ON 01910.Na, is a novel small molecule inhibitor with a dual-targeting mechanism. It inhibits both the phosphoinositide 3-kinase (PI3K) and polo-like kinase 1 (Plk1) pathways, which are critical for the survival and proliferation of cancer cells. Rigosertib has been shown to induce mitotic arrest and apoptosis selectively in neoplastic cells while sparing normal cells, making it a promising therapeutic agent for various malignancies, including myelodysplastic syndromes (MDS) and solid tumors .

Synthesis Analysis

The synthesis of rigosertib is not detailed in the provided papers. However, it is mentioned that rigosertib is a styryl benzyl sulfone, which suggests a synthetic route involving the coupling of a styryl derivative with a benzyl sulfone moiety. The purity of the clinical-grade rigosertib is emphasized, as impurities have been found to affect its biological activity .

Molecular Structure Analysis

Rigosertib's molecular structure, as a styryl benzyl sulfone, implies a sulfone group attached to a benzyl ring, with a styryl group providing a vinyl linkage. This structure is responsible for its ability to mimic RAS and bind to RAS effectors, although a contaminant impurity, not rigosertib itself, was found to be a tubulin binding agent .

Chemical Reactions Analysis

The chemical reactions involving rigosertib are primarily its interactions with the PI3K and Plk1 pathways in cancer cells. Rigosertib acts as a RAS mimetic, which is crucial for its anti-cancer activity. It is also worth noting that a contaminant impurity was initially mistaken for rigosertib's mechanism of action due to its tubulin-binding properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of rigosertib, such as solubility, stability, and bioavailability, are important for its clinical application. Rigosertib has been developed in both intravenous and oral formulations, with the oral form showing bioavailability and pharmacokinetic profiles conducive to clinical use . The drug's excretion pattern suggests strong protein binding in human plasma, which likely influences its active tubular absorption and results in low levels of urinary excretion .

Clinical Studies and Case Analysis

Several clinical studies have been conducted to evaluate the efficacy and safety of rigosertib in various cancers. In a phase II study, oral rigosertib was well-tolerated and showed activity in producing transfusion independence in lower-risk MDS patients. A genomic methylation signature was associated with responders, suggesting a potential for patient pre-selection . In advanced solid malignancies, rigosertib demonstrated antitumor activity, particularly in head and neck squamous cell carcinomas, with potential biomarkers of response identified . Intravenous rigosertib also showed clinical activity and safety in higher-risk MDS patients following DNA methyltransferase inhibitor therapy . Additionally, rigosertib combined with gemcitabine showed synergistic antitumor activity in solid tumors and pancreatic cancer .

科学的研究の応用

1. Application in Pancreatic Cancer Treatment

  • Summary of Application : Rigosertib, a dual non-ATP inhibitor of polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase pathways (PI3K), and gemcitabine have synergistic antitumor activity when combined in preclinical studies .
  • Methods of Application : Gemcitabine was administered on days 1, 8, and 15 on a 28-day cycle and rigosertib on days 1, 4, 8, 11, 15, and 18 .
  • Results : Partial responses were observed in pancreatic ductal adenocarcinoma (PDA), including gemcitabine-pretreated PDA .

2. Application in Lung Cancer Treatment

  • Summary of Application : Rigosertib is particularly effective in counteracting the advance of different types of tumors, including lung adenocarcinoma .
  • Methods of Application : The efficacy of Rigosertib and the expression of p53 were evaluated in vitro .
  • Results : The effect was dose- and time-dependent, but A549 cells (lung adenocarcinoma) were the most sensible to the treatment .

3. Application in Leukemia, Prostate Cancer, and Lymphoma Treatment

  • Summary of Application : Rigosertib induces a prolonged phosphorylation of RanGAP1-SUMO1, thereby arresting cells in mitosis and ultimately inducing apoptosis in acute lymphoblastic leukemia (MOLT-3), prostate cancer (DU-145), and lymphoma cells (U937) .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

4. Application in Breast Cancer Treatment

  • Summary of Application : Rigosertib has been evaluated for its efficacy and the expression of p53 in MCF-7 and MDA-MB231, which are breast cancer cells .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

5. Application in Multiple Myeloma Treatment

  • Summary of Application : Rigosertib has been evaluated for its efficacy and the expression of p53 in RPMI 8226, which is a multiple myeloma cell line .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

6. Application in Glioblastoma Treatment

  • Summary of Application : Rigosertib has been evaluated for its efficacy and the expression of p53 in U87-MG, which is a glioblastoma cell line .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

7. Application in Hepatoma Treatment

  • Summary of Application : Rigosertib has been used in trials studying the treatment of hepatoma .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

8. Application in Neoplasms Treatment

  • Summary of Application : Rigosertib has been used in trials studying the treatment of neoplasms .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

9. Application in Other Cancers

  • Summary of Application : Rigosertib has been evaluated for its efficacy and the expression of p53 in several human tumor cell lines in vitro . It has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Rigosertib sodium is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Rigosertib has shown different efficacy depending on the cell line considered and could be a potential antineoplastic agent against lung cancer in humans . It has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications .

特性

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6918735

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rigosertib sodium
Reactant of Route 2
Rigosertib sodium
Reactant of Route 3
Reactant of Route 3
Rigosertib sodium
Reactant of Route 4
Rigosertib sodium
Reactant of Route 5
Reactant of Route 5
Rigosertib sodium
Reactant of Route 6
Reactant of Route 6
Rigosertib sodium

Citations

For This Compound
22
Citations
T Ohnuma, D Lehrer, C Ren, SY Cho… - American journal of …, 2013 - ncbi.nlm.nih.gov
Rigosertib (ON 01910. Na), a synthetic novel benzyl styryl sulfone, was administered to 28 patients with advanced cancer in a Phase I trial in order to characterize its pharmacokinetic …
Number of citations: 22 www.ncbi.nlm.nih.gov
A Monfort-Vengut, G de Cárcer - Pharmaceutics, 2023 - mdpi.com
Rigosertib (ON-01910.Na) is a small-molecule member of the novel synthetic benzyl-styryl-sulfonate family. It is currently in phase III clinical trials for several myelodysplastic syndromes …
Number of citations: 7 www.mdpi.com
RS Komrokji, A Raza, JE Lancet, C Ren… - British journal of …, 2013 - Wiley Online Library
The multi‐kinase inhibitor rigosertib ( ON 01910. N a) induces mitotic arrest and apoptosis in myeloblasts, while sparing normal cells. The purpose of this study was to determine the …
Number of citations: 61 onlinelibrary.wiley.com
HH Patel, M Maniar, C Ren, RH Dave - AAPS PharmSciTech, 2018 - Springer
Rigosertib is a novel anticancer drug in clinical development by Onconova therapeutics, Inc. Currently, it is in pivotal phase III clinical trials for myelodysplastic syndrome (MDS) patients. …
Number of citations: 4 link.springer.com
Q Yi, Y Liu, M Cao, J Liu, Q Xiang, G Tan, H Zhang… - Gene, 2020 - Elsevier
… of CDK1 (RO-3306) or PLK1 (Rigosertib sodium), and used flow cytometry to determine the … cycle disappeared with RO-3306 or Rigosertib sodium treatment of LO2 cells and the G2 …
Number of citations: 4 www.sciencedirect.com
A Prasad, N Khudaynazar, PM Kuzontkoski… - Cancer Research, 2014 - AACR
Head and neck cancer is a major global health problem, and squamous cell carcinoma (HNSCC) is its most common subtype. Alcohol and tobacco use are classic risk factors; however, …
Number of citations: 0 aacrjournals.org
A Bahrami, SM Hassanian… - Journal of cellular …, 2018 - Wiley Online Library
The V‐Ki‐ras2 Kirsten rat sarcoma viral oncogene homolog (KRAS) is frequently dysregulated in colorectal cancer (CRC). It is involved in the modulation of several downstream …
Number of citations: 83 onlinelibrary.wiley.com
R Hu, M Lu, L She - European Archives of Oto-Rhino-Laryngology, 2023 - Springer
… Finally, six potential small-molecule drugs and structures were identified which named prostratin, Telomerase Inhibitor IX, epothilone-a, anisomycin, anisomycin and rigosertib sodium (…
Number of citations: 3 link.springer.com
WW Ma, WA Messersmith, GK Dy, CD Weekes… - Clinical Cancer …, 2012 - AACR
… Na; rigosertib sodium) is a non–ATP-binding small molecule that disrupts Plk1-mediated G 2 –M cell-cycle transition, thereby inducing mitotic arrest and apoptosis. In addition, rigosertib …
Number of citations: 56 aacrjournals.org
I Fischer, AC Nickel, N Qin, K Taban, D Pauck… - Cells, 2020 - mdpi.com
… In addition, in the PoD ranking, ponatinib (Ranked 21 by the AUC), doxorubicin hydrochloride (23), rigosertib sodium (25), and the above-mentioned vinflunine tartrate (63) were missing…
Number of citations: 3 www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。